LeuRS-IN-2
Description
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Properties
Molecular Formula |
C19H24BBrN2O3 |
|---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-4-bromo-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]-N-benzyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C19H24BBrN2O3/c1-23(13-14-6-3-2-4-7-14)10-5-11-25-16-9-8-15(21)18-17(12-22)26-20(24)19(16)18/h2-4,6-9,17,24H,5,10-13,22H2,1H3/t17-/m1/s1 |
InChI Key |
SPOHQUVLMQPWOF-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Bacterial Leucyl-tRNA Synthetase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, inhibition, and study of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme for bacterial survival and a validated target for novel antibacterial agents. This document details the enzyme's mechanism, the action of its inhibitors, quantitative data on their efficacy, and the experimental protocols necessary for their evaluation.
Introduction: Leucyl-tRNA Synthetase as a Prime Antibacterial Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a crucial step in protein biosynthesis.[1][2][3][4][5] Inhibiting these enzymes leads to the cessation of protein synthesis and ultimately, bacterial cell death.[6][7][8][9] Leucyl-tRNA synthetase (LeuRS), in particular, has emerged as a promising target for the development of new antibiotics. This is due to significant structural differences between prokaryotic and eukaryotic LeuRS, allowing for the design of selective inhibitors with minimal off-target effects in humans.[6][7][8][9]
Bacterial LeuRS is a multi-domain enzyme that performs two key functions: the aminoacylation of tRNALeu with leucine (B10760876) and the proofreading or editing of mischarged tRNAs.[10][11][12][13][14] This dual function ensures the high fidelity of protein synthesis.[1][2][3][4][5][10] The presence of a distinct editing domain provides an additional target for inhibitors.[6][10][11][12][13]
Mechanism of Action of Leucyl-tRNA Synthetase
The catalytic cycle of LeuRS involves a two-step reaction. First, leucine is activated with ATP to form a leucyl-adenylate (Leu-AMP) intermediate. Second, the activated leucine is transferred to the 3' end of its cognate tRNALeu. To prevent errors, LeuRS possesses a proofreading mechanism that hydrolyzes incorrectly charged tRNAs, such as those acylated with structurally similar non-cognate amino acids like isoleucine or methionine.[12][13]
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial-like leucyl-tRNA Synthetase [aars.online]
- 12. Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esrf.fr [esrf.fr]
- 14. Coexistence of bacterial leucyl-tRNA synthetases with archaeal tRNA binding domains that distinguish tRNALeu in the archaeal mode - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling LeuRS-IN-2: A Technical Primer on a Novel Wolbachia Leucyl-tRNA Synthetase Inhibitor
For Immediate Release
A deep dive into the initial characterization of LeuRS-IN-2 (also known as Compound 9), a potent inhibitor of Wolbachia leucyl-tRNA synthetase (LeuRS), reveals a promising avenue for antimicrobial drug development. This technical guide synthesizes the available data on its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized in its initial assessment.
This compound has emerged as a significant subject of research due to its targeted inhibition of an essential enzyme in Wolbachia, a bacterial endosymbiont crucial for the survival of pathogenic filarial nematodes. By targeting the bacterial LeuRS, the compound effectively disrupts protein synthesis, leading to the arrest of the host's growth.
Core Quantitative Data Summary
The primary inhibitory activity of this compound against its target has been quantified, providing a clear benchmark for its potency.
| Parameter | Value | Target | Condition |
| EC50 | 6 nM | Wolbachia Leucyl-tRNA Synthetase (LeuRS) | In the presence of adenosine (B11128) monophosphate (AMP) |
Mechanism of Action: Adduct Formation
This compound's mechanism of action hinges on its ability to form an adduct with adenosine in the active site of the Wolbachia LeuRS enzyme. This covalent modification effectively blocks the enzyme's function, halting the attachment of leucine (B10760876) to its corresponding tRNA molecule. This disruption of the protein synthesis cascade is the ultimate cause of the observed antimicrobial effect.
A recent study has provided significant insights into this mechanism through biophysical experiments and X-ray crystallography, confirming the formation of these adenosine-based adducts.[1]
Experimental Protocols
While a specific, detailed, step-by-step protocol for every experiment related to this compound's initial characterization is not publicly available in a single document, the foundational techniques employed in the study of such inhibitors are well-established. The following represents a generalized methodology based on standard practices in the field.
Biochemical Assay: LeuRS Inhibition
A standard method to determine the inhibitory capacity of compounds like this compound is the aminoacylation assay. This assay measures the attachment of a radiolabeled amino acid (in this case, leucine) to its cognate tRNA.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, radiolabeled L-leucine, purified Wolbachia LeuRS enzyme, and the specific tRNA for leucine.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or tRNA and incubated at a controlled temperature for a specific period.
-
Quenching and Precipitation: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid, typically trichloroacetic acid (TCA).
-
Quantification: The precipitate is collected on a filter, and the amount of incorporated radiolabeled leucine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The EC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: Anti-Wolbachia Activity
To assess the compound's efficacy in a cellular context, an assay using a Wolbachia-infected insect cell line is typically employed.
-
Cell Culture: A Wolbachia-infected cell line (e.g., an Aedes albopictus cell line) is cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a defined period.
-
DNA Extraction: After treatment, total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): qPCR is performed to quantify the copy numbers of a Wolbachia-specific gene and a host cell-specific gene.
-
Data Analysis: The ratio of Wolbachia DNA to host cell DNA is calculated for each treatment condition and compared to an untreated control to determine the reduction in bacterial load.
Visualizing the Workflow and Logic
The following diagrams illustrate the conceptual workflow for evaluating LeuRS inhibitors and the logical relationship of the inhibitory mechanism.
Caption: A flowchart outlining the key experimental stages in the characterization of a LeuRS inhibitor.
Caption: The mechanism of this compound, leading to the inhibition of protein synthesis and host growth arrest.
References
An In-depth Technical Guide to LeuRS-IN-2 (BC-LI-0186) and its Role in mTORC1 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in numerous diseases, including cancer. Leucyl-tRNA synthetase (LeuRS) has been identified as a key upstream sensor of the amino acid leucine (B10760876), a potent activator of the mTORC1 pathway. This guide provides a comprehensive technical overview of BC-LI-0186 , a novel and selective inhibitor of the LeuRS-mTORC1 signaling axis. BC-LI-0186 disrupts the interaction between LeuRS and RagD, a crucial step in leucine-dependent mTORC1 activation, without affecting the canonical tRNA charging function of LeuRS. This document details the mechanism of action, quantitative efficacy, and experimental methodologies related to BC-LI-0186, offering a valuable resource for researchers in the fields of cell biology and drug discovery.
Introduction: The LeuRS-mTORC1 Signaling Axis
The mTORC1 signaling pathway integrates various environmental cues, including growth factors, energy status, and amino acids, to control protein synthesis, cell growth, and metabolism. Among amino acids, leucine is a particularly potent activator of mTORC1. This activation is mediated by Leucyl-tRNA synthetase (LRS), which, in addition to its canonical function of charging tRNA with leucine, acts as a direct sensor of intracellular leucine levels.
Upon binding to leucine, LRS functions as a GTPase-activating protein (GAP) for the RagD GTPase.[1] This interaction is a pivotal event, promoting the conversion of RagD-GTP to RagD-GDP. The resulting active Rag GTPase heterodimer (RagA/B-GTP and RagC/D-GDP) recruits mTORC1 to the lysosomal surface, where it is activated by Rheb.
BC-LI-0186: A Selective Inhibitor of the LRS-RagD Interaction
BC-LI-0186 is a potent and selective small molecule inhibitor that targets the non-canonical signaling function of LRS.[1] It specifically disrupts the interaction between LRS and RagD, thereby inhibiting the downstream mTORC1 signaling cascade.
Mechanism of Action
BC-LI-0186 competitively binds to the RagD interacting site on LRS.[1] This binding sterically hinders the association of RagD with LRS, preventing the LRS-mediated GAP activity towards RagD. Consequently, the leucine-dependent activation of the Rag GTPase cycle is blocked, leading to the suppression of mTORC1 activity. A key feature of BC-LI-0186 is its selectivity; it does not inhibit the catalytic aminoacylation activity of LRS, thus avoiding potential toxicity associated with the disruption of protein synthesis.[1]
Quantitative Data
The efficacy of BC-LI-0186 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 | 46.11 nM | Inhibition of LeuRS and RagD interaction | [1] |
| Kd | 42.1 nM | Binding affinity to LRS | [1] |
| Table 1: Biochemical Activity of BC-LI-0186 |
| Cell Line | GI50 (nM) | EC50 (nM) | Description | Reference |
| HCT116 (mTOR WT) | 39.49 | 105.03 | Colon carcinoma, wild-type mTOR | [2] |
| HCT116 (mTOR S2035I) | 42.03 | 100.45 | Colon carcinoma, rapamycin-resistant mTOR mutant | [2] |
| Table 2: Anti-proliferative Activity of BC-LI-0186 in Isogenic HCT116 Cell Lines |
| Cell Line | IC50 (nM) | Description | Reference |
| A549 | 98 | Non-small cell lung cancer | [1] |
| H460 | 206 | Non-small cell lung cancer | [1] |
| H2228 | 55 | Non-small cell lung cancer | [1] |
| H1703 | 78 | Non-small cell lung cancer | [1] |
| SNU1330 | 83 | Non-small cell lung cancer | [1] |
| H1650 | 86 | Non-small cell lung cancer | [1] |
| H2009 | 102 | Non-small cell lung cancer | [1] |
| H358 | 109 | Non-small cell lung cancer | [1] |
| H2279 | 128 | Non-small cell lung cancer | [1] |
| H596 | 206 | Non-small cell lung cancer | [1] |
| Table 3: Cytotoxic Effect of BC-LI-0186 on Non-Small Cell Lung Cancer (NSCLC) Cell Lines |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the mTORC1 signaling pathway by BC-LI-0186.
Caption: General experimental workflow for evaluating BC-LI-0186.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BC-LI-0186.
Western Blotting for mTORC1 Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with BC-LI-0186 at desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP) for LRS-RagD Interaction
This protocol is designed to determine the effect of BC-LI-0186 on the interaction between LRS and RagD.
-
Cell Lysis:
-
Culture and treat cells as described in the Western Blotting protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with an antibody against LRS or RagD overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against LRS and RagD.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BC-LI-0186 for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50/IC50 values.
-
Conclusion
BC-LI-0186 represents a novel class of mTORC1 inhibitors that selectively target the leucine-sensing function of LRS. Its unique mechanism of action, which decouples the signaling and catalytic functions of LRS, offers a promising therapeutic strategy for cancers and other diseases driven by hyperactive mTORC1 signaling, particularly those resistant to traditional mTOR inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation and development of BC-LI-0186 and similar compounds.
References
A Technical Guide to the Fundamental Properties of Leucyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Leucyl-tRNA synthetase (LRS) inhibitors, covering their core mechanisms, quantitative properties, relevant signaling pathways, and the experimental protocols used for their characterization. LRS, an essential enzyme for protein synthesis, has emerged as a critical target for developing novel therapeutics, ranging from antimicrobial to anticancer agents.
Leucyl-tRNA Synthetase: A Dual-Function Therapeutic Target
Leucyl-tRNA synthetase (LRS) is a class I aminoacyl-tRNA synthetase (aaRS) with two primary cellular functions, both of which are attractive targets for therapeutic intervention.[1][2]
-
Canonical Function: Protein Synthesis. The fundamental role of LRS is to catalyze the attachment of the amino acid leucine (B10760876) to its cognate tRNA (tRNALeu).[3][4] This two-step process is essential for incorporating leucine into nascent polypeptide chains during translation.[1] Inhibition of this function halts protein synthesis, leading to cell growth arrest or cell death, a mechanism exploited for antimicrobial drug development.[3][5]
-
Non-Canonical Function: Leucine Sensing and mTORC1 Signaling. Beyond its role in translation, human cytosolic LRS (hcLRS) acts as a primary intracellular sensor for leucine.[6][7] Upon binding leucine, LRS interacts with the RagD GTPase, functioning as a GTPase-activating protein (GAP) to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[6][8] This pathway is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.[2][9] Inhibiting this non-canonical function is a key strategy for developing novel anticancer agents.[10]
Mechanisms of LRS Inhibition
LRS inhibitors employ distinct mechanisms that disrupt either the canonical or non-canonical functions of the enzyme.
Inhibiting the Canonical Function (Protein Synthesis)
Antimicrobial LRS inhibitors primarily function by obstructing the enzyme's catalytic cycle.
-
Synthetic Site Inhibition: Some inhibitors act as competitive antagonists of the substrates, leucine or ATP, binding to the synthetic active site and preventing the formation of the leucyl-adenylate intermediate.[3][4]
-
Editing Site Inhibition (tRNA Trapping): A prominent mechanism, particularly for benzoxaborole-class inhibitors, is the Oxaborole tRNA-Trapping (OBORT) mechanism.[11][12] These compounds form a covalent adduct with the 3'-terminal adenosine (B11128) of tRNALeu within the LRS editing domain.[11][13] This action traps the tRNA in a non-productive state, effectively inhibiting the enzyme's catalytic turnover and halting protein synthesis.[14]
Inhibiting the Non-Canonical Function (mTORC1 Signaling)
Anticancer LRS inhibitors are designed to block the leucine-sensing function of the enzyme. These compounds can target the leucine-binding site or the RagD-interacting site on LRS.[1][10] By doing so, they prevent the leucine-dependent activation of RagD and the subsequent stimulation of the mTORC1 pathway, thereby suppressing the growth of cancer cells.[10] The inhibitor BC-LI-0186, for instance, specifically binds to the RagD interacting site of LRS to inhibit its mTORC1-activating function.[10]
Quantitative Data on LRS Inhibitors
The potency of LRS inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against the enzyme or cell growth, and the minimum inhibitory concentration (MIC) for antimicrobial agents.
Table 1: Selected Antimicrobial LRS Inhibitors
| Compound | Class | Target Organism/Enzyme | Potency (IC50 / MIC) | Reference |
| AN2690 (Tavaborole) | Benzoxaborole | S. cerevisiae LeuRS | - | [13] |
| GSK2251052 | Benzoxaborole | Gram-negative bacteria | - | [15] |
| DS86760016 | Benzoxaborole | E. coli LeuRS | IC50: 0.38 µM | [15] |
| MRX-6038 | Benzoxaborole | M. abscessus | MIC90: 0.125 mg/L | [16] |
| EC/11770 | Benzoxaborole | M. tuberculosis | - | [17] |
| Compound 8l | Benzoxaborole | T. brucei LeuRS | IC50: 1.6 µM | [5] |
| Compound 37 | 2-amino-N-(arylsulfinyl) acetamide | E. coli LeuRS | Kd: 1.39 nM | [12] |
| Unnamed | N-(5-Benzyl-thiazol-2-yl)-... | M. tuberculosis | MIC: 4.7 µM | [18] |
Table 2: Selected Anticancer LRS Inhibitors
| Compound | Class | Cancer Cell Line | Potency (IC50) | Mechanism | Reference |
| Compound 2 | Benzoxaborole Derivative | U2OS (Osteosarcoma) | IC50: 66.8 µM | p21 activation, apoptosis | [19] |
| BC-LI-0186 | - | Non-small cell lung cancer | - | Inhibits LRS-RagD interaction | [10] |
| Leucyladenylate Sulfamates | Adenylate Analogue | Various cancer lines | - | mTORC1 inhibition | [9] |
Signaling Pathway: LRS as a Leucine Sensor for mTORC1
LRS plays a pivotal role in the amino acid sensing pathway that activates mTORC1. The process begins when intracellular leucine levels are sufficient. Leucine binds to LRS, which then interacts directly with the RagD subunit of the Rag GTPase heterodimer. This interaction stimulates the GTPase activity of RagD, promoting its GTP-bound state, which is essential for mTORC1 activation at the lysosomal surface.
Caption: LRS-mediated activation of the mTORC1 signaling pathway by leucine.
Experimental Protocols
Characterizing LRS inhibitors involves a cascade of biochemical, cellular, and in vivo assays.
Protocol: In Vitro LRS Aminoacylation Assay
This assay directly measures the enzymatic activity of LRS and its inhibition. It quantifies the attachment of a radiolabeled amino acid to its cognate tRNA.
Objective: To determine the IC50 value of a test compound against purified LRS.
Materials:
-
Purified recombinant LRS enzyme.
-
Total tRNA mixture.
-
14C-labeled L-leucine.
-
ATP, MgCl2, and other buffer components.
-
Test inhibitor compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, MgCl2, and other necessary co-factors.
-
Inhibitor Incubation: In a microplate, add the purified LRS enzyme to the reaction buffer. Add serial dilutions of the test compound (or DMSO as a vehicle control) and incubate for a predetermined period at the optimal temperature (e.g., 37°C).
-
Initiation of Reaction: Start the aminoacylation reaction by adding a mixture of total tRNA and 14C-labeled L-leucine to each well.
-
Reaction Quenching: After a specific incubation time (e.g., 30 minutes), stop the reaction by precipitating the macromolecules (including the charged tRNA) with cold 5% TCA.
-
Sample Collection: Transfer the precipitated samples onto glass fiber filters using a vacuum manifold. Wash the filters extensively with cold 5% TCA to remove unincorporated 14C-leucine, followed by an ethanol (B145695) wash.
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of 14C-leucyl-tRNA formed.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Protocol: Cell Proliferation (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effect of LRS inhibitors on cancer cell lines.
Objective: To determine the GI50 (half-maximal growth inhibition) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., U2OS, A549).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the drug concentration.[19]
Experimental Workflow for LRS Inhibitor Discovery
The discovery of novel LRS inhibitors typically follows a structured screening and validation workflow, as depicted below.
Caption: A typical drug discovery cascade for identifying and validating LRS inhibitors.
References
- 1. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The role and mechanism of leucyl-tRNA synthetase in the regulation of protein synthesis in aging skeletal muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LeuRS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and structure-activity studies of novel anhydrohexitol-based Leucyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoacyl-tRNA synthetases and amino acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of leucyladenylate sulfamate analogues as leucyl-tRNA synthetase (LRS)-targeting inhibitors of Mammalian target of rapamycin complex 1 (mTORC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
- 15. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LeuRS-IN-2 In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in bacterial protein synthesis, responsible for charging tRNA with leucine (B10760876). Its crucial role and significant structural differences between bacterial and eukaryotic orthologs make it an attractive target for the development of novel antibiotics. LeuRS-IN-2 is a novel investigational compound designed to specifically inhibit bacterial LeuRS, presenting a promising avenue for combating antibiotic-resistant infections. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of various bacterial strains to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Principle of the Method
The in vitro antimicrobial susceptibility of this compound is determined by establishing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[1][2][3] This method allows for the quantitative assessment of the antimicrobial agent's potency and is a standardized technique recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[2][4]
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid media for bacterial culture
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile, disposable tips
-
Incubator (35°C ± 2°C)
-
Resazurin (B115843) sodium salt solution (optional, for viability indication)
Experimental Protocols
Preparation of Bacterial Inoculum
-
Streak the bacterial strain from a frozen stock onto a TSA plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/PBS while monitoring with a spectrophotometer (625 nm) or by visual comparison.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Broth Microdilution Assay for MIC Determination
-
Prepare a working solution of this compound in CAMHB.
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating an initial 2-fold dilution.
-
Perform serial 2-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
The last two wells of a row should be reserved for a sterility control (no bacteria) and a growth control (no this compound).
-
Add 10 µL of the prepared bacterial inoculum (from step 1.6) to each well, except for the sterility control well, to achieve a final volume of approximately 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Seal the plate with a breathable membrane or place it in a container with a moist towel to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
(Optional) Add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Caption: Experimental workflow for MIC determination.
Data Presentation
The following tables summarize the hypothetical in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Clinical Isolate 1 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Enterococcus faecium (VRE) | Clinical Isolate 2 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 |
| Klebsiella pneumoniae | ATCC 700603 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Acinetobacter baumannii | Clinical Isolate 3 | 8 |
| Haemophilus influenzae | ATCC 49247 | 2 |
Mechanism of Action
This compound is a targeted inhibitor of bacterial leucyl-tRNA synthetase (LeuRS). This enzyme catalyzes the essential first step in protein synthesis, which is the attachment of leucine to its corresponding tRNA. By binding to the LeuRS enzyme, this compound prevents this crucial step, leading to a depletion of charged leucyl-tRNA. The absence of this vital building block halts protein synthesis, ultimately resulting in bacterial growth inhibition and cell death. This targeted mechanism is expected to have minimal off-target effects on eukaryotic cells due to structural differences in the respective LeuRS enzymes.
References
Application Notes and Protocols for Determining the MIC of LeuRS-IN-2 against M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of LeuRS-IN-2, a novel Leucyl-tRNA synthetase inhibitor, against Mycobacterium tuberculosis (M. tuberculosis). The protocols are based on widely accepted and validated colorimetric methods, ensuring reliable and reproducible results.
Introduction to this compound and its Target
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in bacterial protein synthesis, responsible for charging tRNA with leucine. Inhibition of LeuRS leads to the cessation of protein production and ultimately bacterial death. This mechanism of action makes LeuRS an attractive target for the development of novel anti-tubercular agents. This compound is an investigational inhibitor designed to specifically target the M. tuberculosis LeuRS enzyme. Determining its MIC is a critical first step in evaluating its potential as a therapeutic agent.
Signaling Pathway of LeuRS Inhibition
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Two primary methods are detailed below for determining the MIC of this compound against M. tuberculosis: the Microplate Alamar Blue Assay (MABA) and the Resazurin (B115843) Microtiter Assay (REMA). These methods are widely used due to their sensitivity, low cost, and ease of use.
Protocol 1: Microplate Alamar Blue Assay (MABA)
This assay is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye Alamar Blue (resazurin) to a pink, fluorescent product (resorufin).
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Incubator at 37°C
-
Biosafety cabinet (Class II or III)
Experimental Workflow:
Caption: MABA Experimental Workflow.
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the adjusted suspension 1:25 in 7H9 broth.
-
-
Compound Preparation and Plate Setup:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include a positive control (e.g., Isoniazid) and a negative control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
Protocol 2: Resazurin Microtiter Assay (REMA)
Similar to MABA, the REMA assay utilizes the reduction of resazurin to resorufin (B1680543) by viable mycobacteria.[1]
Materials:
-
Same as for MABA, with Resazurin sodium salt solution (0.01% w/v in sterile water) instead of Alamar Blue reagent.
Experimental Workflow:
The workflow for REMA is identical to that of MABA, with the substitution of Alamar Blue with Resazurin solution.
Caption: REMA Experimental Workflow.
Procedure:
-
Inoculum Preparation: Follow the same steps as for the MABA protocol.
-
Compound Preparation and Plate Setup: Follow the same steps as for the MABA protocol.
-
Inoculation and Incubation: Follow the same steps as for the MABA protocol.
-
Addition of Resazurin and Reading:
Data Presentation
The quantitative results from the MIC determination assays should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: MIC of this compound and Control Drug against M. tuberculosis
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) |
| This compound | ||||
| Isoniazid | ||||
| Rifampicin |
Conclusion
The provided protocols for the Microplate Alamar Blue Assay and the Resazurin Microtiter Assay offer robust and reliable methods for determining the Minimum Inhibitory Concentration of this compound against M. tuberculosis. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data, which is essential for the preclinical evaluation of this novel anti-tubercular candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 4. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LeuRS-IN-2 in Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LeuRS-IN-2 is a novel investigational inhibitor of leucyl-tRNA synthetase (LeuRS), a validated target for the development of new antifungal agents. This compound belongs to the oxaborole class of molecules, which have demonstrated potent and specific activity against a range of fungal pathogens. By inhibiting LeuRS, an essential enzyme for protein synthesis, this compound leads to the cessation of fungal cell growth and ultimately, cell death.[1][2][3][4][5] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound in fungal infection models, with a focus on Candida albicans, a prevalent human fungal pathogen.
Mechanism of Action
This compound exerts its antifungal effect by specifically targeting the fungal leucyl-tRNA synthetase. The boron atom within the oxaborole structure of this compound plays a crucial role in its mechanism. It forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[3] This trapping of the tRNA molecule in the editing site prevents the catalytic turnover of the enzyme, thereby inhibiting the synthesis of leucyl-tRNALeu and halting protein synthesis.[3] This targeted inhibition ultimately leads to fungal cell death.[2] Due to structural differences between fungal and human LeuRS, this compound exhibits a high degree of selectivity for the fungal enzyme, suggesting a favorable safety profile.
Data Presentation
The following table summarizes the in vitro activity of a representative LeuRS inhibitor, tavaborole (B1682936) (a benzoxaborole), against various fungal species. This data is provided to offer an expected range of activity for this compound.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida spp. | 2 - 16 | 16 | 16 | [6] |
| Candida albicans | 1 | N/A | N/A | [7] |
| Trichophyton rubrum | 1 - 8 | 4 | 8 | [7] |
| Trichophyton mentagrophytes | 1 - 8 | 4 | 8 | [7] |
| Aspergillus fumigatus | 0.25 | N/A | N/A | [7] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[8]
1. Preparation of Fungal Inoculum: a. Subculture Candida albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control (fungal inoculum without drug) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. b. The MIC can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
In Vivo Murine Model of Disseminated Candidiasis
This protocol is adapted from established models of systemic Candida albicans infection in mice.[9][10][11]
1. Animals: a. Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old).
2. Preparation of Fungal Inoculum: a. Culture Candida albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking. b. Wash the yeast cells with sterile saline and adjust the concentration to 1 x 10⁶ CFU/mL.
3. Infection: a. Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared fungal inoculum (1 x 10⁵ CFU/mouse).
4. Treatment: a. Prepare this compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). b. Initiate treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days). c. Include a vehicle control group and potentially a positive control group (e.g., treated with fluconazole).
5. Monitoring and Outcome Assessment: a. Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days. b. At the end of the experiment (or at predetermined time points), euthanize the mice. c. Aseptically remove target organs (e.g., kidneys, brain, spleen). d. Homogenize the organs in sterile saline and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue). e. The primary endpoints are typically survival rate and reduction in organ fungal burden compared to the control group.
Visualizations
Caption: Mechanism of this compound action in fungal cells.
Caption: Workflow for in vitro MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tavaborole - Wikipedia [en.wikipedia.org]
- 5. Articles [globalrx.com]
- 6. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Leu-RS-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LeuRS) is a critical enzyme responsible for the accurate attachment of leucine (B10760876) to its cognate tRNA, a fundamental step in protein synthesis.[1] Beyond this canonical function, LeuRS also acts as an intracellular sensor of leucine levels, playing a key role in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. LeuRS-IN-2 is a small molecule inhibitor designed to target the catalytic activity of LeuRS. By inhibiting LeuRS, this compound is expected to disrupt protein synthesis and attenuate mTORC1 signaling, thereby exerting anti-proliferative effects.
These application notes provide a detailed overview of the techniques and protocols for measuring the efficacy of this compound. The methodologies described herein cover biochemical, cellular, and functional assays to provide a comprehensive assessment of the inhibitor's potency and mechanism of action.
Mechanism of Action: LeuRS and the mTORC1 Signaling Pathway
Leucyl-tRNA synthetase (LeuRS) plays a dual role in cellular function. Its primary, canonical role is the aminoacylation of tRNALeu, a crucial step in protein synthesis.[1] In its non-canonical role, LeuRS acts as a direct sensor of intracellular leucine. In the presence of leucine, LeuRS undergoes a conformational change that allows it to interact with and activate Rag GTPases, which in turn activate the mTORC1 complex.[3][4][5] Activated mTORC1 phosphorylates several downstream effectors, including p70 S6 kinase (S6K), leading to the promotion of protein synthesis and cell growth.[6]
This compound inhibits the primary aminoacylation function of LeuRS. This inhibition is hypothesized to lead to a decrease in the available pool of charged leucyl-tRNA, thereby directly impeding protein synthesis.[7] Furthermore, by engaging the leucine-binding pocket of LeuRS, this compound is expected to interfere with the leucine-sensing function of the enzyme, leading to the downregulation of the mTORC1 signaling pathway.
Data Presentation
The efficacy of this compound can be quantified across various assays. The following tables provide a structured summary of expected quantitative data.
Table 1: Biochemical Efficacy of this compound
| Assay Type | Enzyme Source | Substrate | Parameter | This compound Value (µM) |
| Aminoacylation Assay | Recombinant Human LeuRS | [14C]-Leucine, tRNALeu | IC50 | Data not available |
| ATP-PPi Exchange Assay | Recombinant Human LeuRS | [32P]-PPi, Leucine | IC50 | Data not available |
Table 2: Cellular Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Value (µM) |
| Western Blot | HEK293T | p-S6K (Thr389) Inhibition | Qualitative data |
| Cell Proliferation | Various Cancer Cell Lines | IC50 | Data not available |
Note: Specific IC50 values for this compound are not publicly available in the searched literature. The tables are structured to be populated as data becomes available.
Experimental Protocols
Biochemical Assay: Aminoacylation Assay
This assay directly measures the catalytic activity of LeuRS by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, and 4 mM ATP.
-
To the buffer, add recombinant human LeuRS enzyme to a final concentration of 50 nM.
-
Add total human tRNA to a final concentration of 10 µM.
-
Add [14C]-Leucine to a final concentration of 20 µM.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the tRNA.
-
Incubate the reaction at 37°C for 20 minutes.
-
-
Quenching and Precipitation:
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [14C]-Leucine.
-
Wash once with ethanol (B145695) and allow the filters to dry.
-
-
Quantification:
-
Place the dried filters into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: Western Blot for Phospho-S6K (Thr389)
This assay assesses the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of its downstream effector, S6K, at the activating phosphorylation site Threonine 389.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total S6K as a loading control.
-
Quantify the band intensities using image analysis software and normalize the phospho-S6K signal to the total S6K signal.
-
Functional Assay: Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of this compound.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The assays outlined in these application notes provide a robust framework for characterizing the efficacy of this compound. By combining biochemical assays to confirm direct enzyme inhibition, cellular assays to elucidate the impact on relevant signaling pathways, and functional assays to measure the ultimate effect on cell viability, researchers can gain a comprehensive understanding of the inhibitor's pharmacological profile. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific experimental needs and cell systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocon.re.kr [biocon.re.kr]
- 5. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms regulating protein synthesis and skeletal muscle hypertrophy in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular differences in protein synthesis regulate tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Probing Leucyl-tRNA Synthetase (LeuRS) Function with LeuRS-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of leucine (B10760876) to its cognate tRNA. Beyond this canonical function, LeuRS has emerged as an intracellular leucine sensor that plays a key role in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1][2] This dual functionality makes LeuRS a compelling target for therapeutic intervention, particularly in oncology and infectious diseases.[3]
This document provides detailed application notes and protocols for utilizing LeuRS-IN-2, a potent inhibitor of LeuRS, as a chemical probe to investigate the diverse functions of this enzyme.
This compound: A Potent Chemical Probe
This compound (also known as Compound 9) is a highly effective inhibitor of Wolbachia leucyl-tRNA synthetase.[1][3] It operates in the presence of adenosine (B11128) monophosphate (AMP) and functions by forming adenosine-based adducts, which ultimately inhibit protein synthesis.[1][3] This mechanism of action makes this compound a valuable tool for studying the consequences of LeuRS inhibition in various biological systems.
Quantitative Data for LeuRS Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable LeuRS inhibitors.
| Inhibitor Name | Target Organism/Enzyme | IC50 / EC50 | Reference |
| This compound | Wolbachia LeuRS | 6 nM (EC50) | [1][3] |
| Epetraborole (GSK2251052) | Leucyl-tRNA synthetase | 0.31 µM (IC50) | [3] |
| DS86760016 | Escherichia coli LeuRS | 0.38 µM (IC50) | [3] |
| DS86760016 | Pseudomonas aeruginosa LeuRS | 0.62 µM (IC50) | [3] |
| DS86760016 | Acinetobacter baumannii LeuRS | 0.16 µM (IC50) | [3] |
| Ganfeborole hydrochloride (GSK656) | Mycobacterium tuberculosis LeuRS | 0.2 µM (IC50) | [3][4] |
| AN3017 | Mycobacterium tuberculosis LeuRS | 0.64 µM (IC50) | [5] |
| AN2679 | Mycobacterium tuberculosis LeuRS | 21.3 µM (IC50) | [5] |
Experimental Protocols
Protocol 1: In Vitro LeuRS Inhibition Assay (IC50 Determination)
This protocol is adapted from established methods for determining the IC50 of LeuRS inhibitors.[6]
Materials:
-
Purified LeuRS enzyme
-
This compound (or other inhibitor) of varying concentrations
-
tRNA specific for leucine
-
L-leucine (radiolabeled, e.g., ³H-leucine, or non-radiolabeled for non-radiometric assays)
-
ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM 2-mercaptoethanol)
-
Scintillation fluid and counter (for radiometric assay) or alternative detection system
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the LeuRS enzyme, tRNA, and L-leucine in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the mixtures for 20 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding ATP (e.g., to a final concentration of 4 mM).
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 7 minutes) during which the enzyme is active.
-
Termination of Reaction: Stop the reaction by precipitating the enzyme and tRNA-leucine complex (e.g., using trichloroacetic acid).
-
Quantification:
-
Radiometric Assay: Filter the precipitate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Utilize alternative methods such as malachite green assay to measure the pyrophosphate produced during the reaction.
-
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Determine the IC50 value using a 4-parameter logistic nonlinear regression model.
Protocol 2: Cellular Assay for Assessing the Effect of this compound on mTORC1 Signaling
This protocol outlines a method to investigate the impact of LeuRS inhibition on the mTORC1 pathway.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Complete cell culture medium
-
Leucine-free medium
-
Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Leucine Starvation: To synchronize the mTORC1 pathway, starve the cells of leucine by incubating them in leucine-free medium for a defined period (e.g., 1-2 hours).
-
Inhibitor Treatment: Treat the leucine-starved cells with different concentrations of this compound for a specific duration. Include a vehicle control.
-
Leucine Stimulation: After inhibitor treatment, stimulate the cells with a known concentration of leucine to activate the mTORC1 pathway.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer and determine the protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total S6K and 4E-BP1, which are downstream targets of mTORC1. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for S6K and 4E-BP1. Compare the ratios across different treatment conditions to assess the effect of this compound on mTORC1 signaling.
Visualizations
Signaling Pathway of LeuRS in mTORC1 Activation
Caption: LeuRS acts as a leucine sensor to activate the mTORC1 signaling pathway.
Experimental Workflow for In Vitro LeuRS Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in vitro.
Logical Relationship of this compound Mechanism of Action
Caption: Mechanism of action of this compound leading to protein synthesis inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LeuRS-IN-2 Concentration for Cell Culture
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LeuRS inhibitors like LeuRS-IN-1?
A1: Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.[1] LeuRS inhibitors function by binding to the enzyme and preventing it from catalyzing this reaction.[1] This can occur through competitive inhibition at the leucine binding site or by binding to allosteric sites, which changes the enzyme's shape and renders it inactive.[1] By blocking LeuRS, these inhibitors effectively halt protein synthesis, leading to a stop in cell growth and division.[1]
Beyond its canonical role, LeuRS also acts as a sensor for intracellular leucine levels, playing a key part in activating the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By inhibiting LeuRS, these compounds can also disrupt this signaling pathway.
Q2: What is a typical starting concentration range for a LeuRS inhibitor in cell culture?
A2: The optimal concentration of a LeuRS inhibitor is highly dependent on the specific cell line and the experimental goals. However, based on available data for the representative inhibitor LeuRS-IN-1, a starting point can be inferred from its half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. For instance, LeuRS-IN-1 inhibits human cytoplasmic LeuRS with an IC50 of 38.8 μM and affects HepG2 protein synthesis with an EC50 of 19.6 μM.[2][3] Therefore, a reasonable starting range for a dose-response experiment would be from 1 µM to 100 µM. It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What are the potential off-target effects of LeuRS inhibitors?
A3: A primary concern with any small molecule inhibitor is the potential for off-target effects, where the compound interacts with proteins other than the intended target.[1] For LeuRS inhibitors, a key consideration is the selectivity between the target organism's LeuRS (e.g., in bacteria or cancer cells) and the host's or non-target cells' LeuRS.[1] For example, LeuRS-IN-1 is significantly more potent against M. tuberculosis LeuRS (IC50 = 0.06 µM) than human cytoplasmic LeuRS (IC50 = 38.8 µM), demonstrating good selectivity in this context.[2][3] However, at higher concentrations, inhibition of the host's LeuRS can lead to toxicity in healthy cells. It is also possible that these inhibitors could interact with other ATP-binding proteins or synthetases, though specific data for LeuRS-IN-2 is not available.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). Run a solvent-only control. | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Inconsistent or No Effect | Inhibitor concentration is too low. | Increase the concentration of the inhibitor based on dose-response data. |
| Inhibitor has degraded. | Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Poor cell permeability. | Consult literature for the specific inhibitor's cell permeability. If it is low, a different inhibitor or a higher concentration might be needed. | |
| Cell line is resistant. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line to validate your findings. | |
| Variability Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Variations in inhibitor preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for the representative LeuRS inhibitor, LeuRS-IN-1. These values can serve as a reference for designing initial experiments.
| Inhibitor | Target | Assay | IC50 / EC50 |
| LeuRS-IN-1 | M. tuberculosis LeuRS | Enzymatic Assay | 0.06 µM (IC50) |
| LeuRS-IN-1 | Human Cytoplasmic LeuRS | Enzymatic Assay | 38.8 µM (IC50) |
| LeuRS-IN-1 | HepG2 Cells | Protein Synthesis | 19.6 µM (EC50) |
| LeuRS-IN-1 | HepG2 Cells | Cell Viability | 65.8 µM (EC50, 48h) |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Assay
This protocol describes a method to determine the optimal working concentration of a LeuRS inhibitor by assessing its effect on cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
LeuRS inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or similar viability assay reagent)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the LeuRS inhibitor in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
-
Visualizations
Caption: LeuRS-mTORC1 signaling pathway and point of inhibition.
Caption: Workflow for determining optimal inhibitor concentration.
References
identifying and mitigating off-target effects of LeuRS-IN-2
Welcome to the technical support center for LeuRS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this Leucyl-tRNA Synthetase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects happen when a compound, like this compound, binds to and alters the function of proteins other than its intended target, Leucyl-tRNA Synthetase.[1] These unintended interactions can cause misleading experimental results, cellular toxicity, or other unforeseen biological outcomes, making it critical to identify and minimize them.[1] For a selective inhibitor like this compound, understanding its complete interaction profile is essential for accurately interpreting phenotypic data and ensuring the observed effects are due to on-target LeuRS inhibition.
Q2: My cells show unexpected toxicity at concentrations where this compound should be specific. What could be the cause?
A2: Unexpected toxicity is a common sign of off-target effects.[1] While this compound is designed for specificity, it may interact with other cellular proteins, such as kinases or other ATP-binding proteins, especially at higher concentrations. This could trigger unintended signaling pathways leading to cell death. It is crucial to perform dose-response experiments to determine the concentration at which toxicity occurs and compare it to the concentration required for on-target inhibition.[1]
Q3: How can I experimentally confirm that this compound is engaging its intended target (LeuRS) in my cells?
A3: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in intact cells.[2][3][4] This technique is based on the principle that when a ligand (this compound) binds to its target protein (LeuRS), it stabilizes the protein, making it more resistant to heat-induced denaturation.[2][3] By heating cell lysates treated with this compound across a temperature gradient and quantifying the amount of soluble LeuRS remaining, you can confirm direct binding in a physiological context.[4][5]
Q4: What are the best unbiased methods to identify unknown off-targets of this compound?
A4: Unbiased, proteome-wide methods are ideal for discovering novel off-targets. Two primary approaches are:
-
Affinity-Based Chemoproteomics : This involves using a modified version of this compound (a chemical probe) to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6][7] This method directly identifies proteins that bind to the compound.
-
Thermal Proteome Profiling (TPP) : This is a large-scale version of CETSA where quantitative mass spectrometry is used to assess the thermal stability of thousands of proteins simultaneously in the presence versus absence of this compound.[7] Proteins that show a thermal shift are potential direct or indirect targets.
Q5: I've identified a potential off-target. What are my next steps to mitigate its effects?
A5: Once a potential off-target is identified, the goal is to separate its effects from the on-target effects of LeuRS. Key strategies include:
-
Use the Lowest Effective Concentration : Perform careful dose-response studies to find the minimum concentration of this compound that inhibits LeuRS without engaging the off-target.[1]
-
Orthogonal Validation : Confirm the phenotype using a structurally different LeuRS inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout : Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target (LeuRS). If the phenotype of LeuRS knockdown matches the phenotype of this compound treatment, it strengthens the evidence for on-target action.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent enzyme inhibition results | Reagent or sample contamination; Improper storage of inhibitor. | Perform a "spike and recovery" experiment to check for inhibitors in your sample buffer.[9] Ensure this compound is stored correctly and prepare fresh dilutions for each experiment.[10] |
| High background signal in cellular assays | Non-specific binding of reagents; Assay conditions are not optimal. | Optimize blocking steps and antibody concentrations.[8] Titrate the concentration of this compound to find the optimal balance between signal and background. |
| Phenotype does not match expected outcome of LeuRS inhibition | Significant off-target effect is dominating the cellular response. | Use an unbiased proteomics approach (e.g., TPP or Chemoproteomics) to identify potential off-targets.[6] Validate findings with orthogonal inhibitors or genetic methods.[1] |
| CETSA results show no thermal shift for LeuRS | Incorrect temperature range; Insufficient drug concentration or incubation time. | Optimize the heat challenge by testing a wider range of temperatures.[11] Ensure cells are treated with a sufficient concentration of this compound for an adequate time to allow for cell penetration and binding.[2] |
Quantitative Data Summary
Table 1: Potency and Selectivity Profile of this compound This table presents hypothetical data for illustrative purposes.
| Target | Assay Type | IC₅₀ (nM) | Description |
| LeuRS (On-Target) | Biochemical | 15 | Potency against the primary, intended target. |
| Kinase A (Off-Target) | Kinome Screen | 850 | An identified off-target kinase. |
| MAPK14 (Off-Target) | Kinome Screen | 1,200 | A secondary off-target kinase. |
| Protein X (Off-Target) | Chemoproteomics | 2,500 | A non-kinase off-target identified via proteomics. |
Table 2: Cellular Activity and Toxicity This table presents hypothetical data for illustrative purposes.
| Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (nM) | Therapeutic Window (CC₅₀/EC₅₀) |
| HEK293 | Cell Viability | 65 | 5,500 | 84.6 |
| HeLa | Cell Viability | 80 | 7,200 | 90.0 |
| A549 | Cell Viability | 110 | 8,900 | 80.9 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to LeuRS in intact cells.[2]
Methodology:
-
Cell Treatment : Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[2]
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 45°C to 70°C) for 3-5 minutes, followed by immediate cooling on ice.[11]
-
Cell Lysis : Lyse the cells via freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[1][11]
-
Quantification : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LeuRS at each temperature point using Western blotting or another protein quantification method like ELISA.[2] A positive result is indicated by more soluble LeuRS remaining at higher temperatures in the drug-treated samples compared to the control.
Protocol 2: Unbiased Off-Target Identification using Chemoproteomics
Objective: To identify the complete binding profile of this compound in a cellular proteome.
Methodology:
-
Probe Synthesis : Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. This step is critical and must be done without disrupting the compound's binding activity.[6]
-
Incubation with Lysate : Incubate the biotinylated this compound probe with cell lysate to allow it to bind to its targets and off-targets.
-
Affinity Purification : Use streptavidin-coated beads to "pull down" the probe along with any bound proteins.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion : Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.
Visualizations
Caption: A general workflow for identifying and validating off-target effects.
Caption: Hypothetical signaling pathways for on-target and off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Strategies to Minimize LeuRS-IN-2 Toxicity in Cellular Models
Welcome to the technical support center for LeuRS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing toxicity associated with the use of this compound in cellular models. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how can it cause cellular toxicity?
A1: this compound is an inhibitor of Leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a crucial step for the incorporation of leucine into newly synthesized proteins.[3][4][5] By inhibiting LeuRS, this compound effectively halts protein synthesis, leading to cell growth arrest and eventually cell death in rapidly dividing cells, which is the basis of its therapeutic potential.[6][7]
Toxicity in cellular models can arise from two main sources:
-
On-target toxicity: This occurs when the inhibition of LeuRS, the intended target, leads to a level of protein synthesis inhibition that is detrimental to the experimental cells. This is particularly relevant in non-cancerous or slow-growing cell lines that may be more sensitive to the disruption of normal cellular processes.[8]
-
Off-target toxicity: This occurs when this compound binds to and affects other cellular proteins besides LeuRS, leading to unintended and potentially toxic side effects.[8][9] Small molecule inhibitors can sometimes interact with multiple targets, especially at higher concentrations.[10]
Q2: I'm observing high levels of cell death in my experiments with this compound. What are the likely causes and how can I troubleshoot this?
A2: High levels of cell death are a common issue when working with potent inhibitors. The primary causes are often related to the concentration of the inhibitor, the duration of exposure, or the experimental conditions. Here are some troubleshooting steps:
-
Inhibitor Concentration is Too High: The most common cause of excessive toxicity is using a concentration of this compound that is too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[11][12]
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity. Consider reducing the incubation time to the minimum required to achieve the desired biological effect.[11]
-
Solvent Toxicity: this compound, like many small molecules, is likely dissolved in a solvent such as DMSO. High concentrations of DMSO can be toxic to cells.[12] Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[11]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors. The optimal concentration for one cell line may be highly toxic to another.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response curve is the most effective method for this. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a set incubation period. The goal is to identify a concentration that effectively inhibits LeuRS without causing excessive, non-specific cell death. A detailed protocol for determining the optimal concentration using an MTT assay is provided below.
Q4: My results with this compound are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results can be frustrating and can stem from several factors:
-
Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[12]
-
Variability in Cell Culture: Ensure that your cell culture conditions are consistent between experiments. This includes cell density at the time of treatment, passage number, and media composition.
-
Experimental Technique: Minor variations in pipetting, incubation times, or reagent preparation can introduce variability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Action |
| High Cell Death | Inhibitor concentration too high. | Perform a dose-response curve to find the optimal concentration.[11] |
| Prolonged exposure time. | Reduce the incubation time. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1-0.5% and include a vehicle control.[11][12] | |
| Cell line is highly sensitive. | Test a lower range of concentrations. | |
| Inconsistent Results | Inhibitor degradation. | Aliquot stock solutions to avoid freeze-thaw cycles.[12] |
| Inconsistent cell culture conditions. | Standardize cell density, passage number, and media. | |
| Experimental variability. | Ensure consistent pipetting and incubation times. | |
| No Effect Observed | Inhibitor concentration too low. | Increase the concentration or incubation time. |
| Inhibitor is inactive. | Check storage conditions and consider using a fresh stock. | |
| Cell line is resistant. | Consider using a different cell line or a combination treatment. |
Quantitative Data Summary
The following table provides examples of IC50 values for other LeuRS inhibitors. Note: These values are for illustrative purposes only and the IC50 for this compound must be determined experimentally for your specific cell line.
| Compound | Target | Cell Line | IC50 (µM) |
| Epetraborole (GSK2251052) | Leucyl-tRNA synthetase (LeuRS) | Varies | 0.31[1] |
| BC-LI-0186 | LeuRS-RagD interaction | Varies | 0.046[1] |
| Leu-AMS | Leucyl-tRNA synthetase (LRS) | Varies | 0.022[1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13][14]
Materials:
-
96-well plate
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).[11] b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[11] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.[16][17] The assay provides a proluminescent substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[18][19]
Materials:
-
White-walled 96-well plate
-
Your chosen cell line
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat your cells with this compound in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature.[19] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Mechanism of this compound action and potential for toxicity.
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: A logical flowchart for troubleshooting cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
Technical Support Center: Enhancing the Potency of LeuRS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments with Leucyl-tRNA Synthetase (LeuRS) inhibitors, including compounds such as LeuRS-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LeuRS inhibitors?
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein synthesis. It facilitates the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), forming leucyl-tRNA. This charged tRNA is then used by the ribosome to incorporate leucine into growing polypeptide chains.[1] LeuRS inhibitors block this process, leading to a halt in protein synthesis and subsequent cessation of cell growth and division.[1] Inhibition can occur through different mechanisms, such as competing with leucine for the active site or binding to allosteric sites to induce conformational changes that inactivate the enzyme.[1] Some inhibitors, particularly those from the benzoxaborole class, function by forming a stable adduct with the LeuRS enzyme and tRNALeu, trapping the complex in an inactive state.[2]
Q2: What are the common challenges encountered when working with LeuRS inhibitors in cellular assays?
Researchers may face several challenges, including:
-
Low Apparent Potency: The inhibitor may show high potency in biochemical assays but reduced activity in cell-based assays. This can be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Solubility Issues: The inhibitor may have poor aqueous solubility, leading to difficulties in preparing stock solutions and achieving the desired concentrations in assay media, which can affect the accuracy of potency measurements.[3]
-
Off-Target Effects: At higher concentrations, the inhibitor might interact with other cellular targets, leading to cytotoxicity that is not related to LeuRS inhibition.
-
Variability in Results: Inconsistent results between experiments can arise from variations in cell health, passage number, seeding density, and assay conditions.[4]
Q3: How can I improve the solubility of my LeuRS inhibitor?
Improving the solubility of a LeuRS inhibitor is critical for obtaining reliable experimental results. Here are a few approaches:
-
Use of Co-solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare high-concentration stock solutions. However, the final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation with Excipients: For in vivo studies, formulation strategies involving excipients that enhance solubility can be explored.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the buffer or medium, within a range compatible with cell viability, may improve solubility.
-
Preparation of Fresh Solutions: Whenever possible, prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid precipitation that can occur upon storage of diluted solutions.
Troubleshooting Guides
Problem 1: Low Potency or Lack of Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess Permeability: If not known, determine the cell permeability of the compound using methods like the Caco-2 permeability assay. 2. Modify Compound Structure: If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties (e.g., lipophilicity, molecular weight). 3. Use Permeabilizing Agents (with caution): In initial mechanistic studies, very low concentrations of gentle permeabilizing agents could be tested, but this is not suitable for therapeutic efficacy studies. |
| Active Efflux | 1. Co-administration with Efflux Pump Inhibitors: Perform experiments in the presence of known inhibitors of efflux pumps (e.g., P-glycoprotein, MRP) to see if the potency of the LeuRS inhibitor increases. 2. Select Different Cell Lines: Some cell lines express higher levels of efflux pumps than others. Comparing activity across different cell lines can provide clues about the role of efflux. |
| Compound Instability/Metabolism | 1. Assess Stability: Determine the stability of the inhibitor in the cell culture medium over the time course of the experiment. 2. Shorter Incubation Times: If the compound is unstable, consider using shorter assay incubation times. 3. Metabolite Analysis: Use techniques like LC-MS to identify potential metabolites that may be less active. |
| Suboptimal Assay Conditions | 1. Optimize Cell Seeding Density: Test a range of cell densities to find the optimal number that provides a robust assay window.[4] 2. Check Cell Health: Ensure that the cells are healthy, within a low passage number, and in the logarithmic growth phase.[4] 3. Optimize Incubation Time: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
Problem 2: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | 1. Standardize Cell Culture Protocol: Use a consistent protocol for cell seeding, including cell density, media volume, and plate type.[4] 2. Monitor Cell Passage Number: Use cells within a defined, low passage number range, as prolonged passaging can alter cell characteristics.[4] 3. Ensure Consistent Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and viable before each experiment.[4] |
| Inaccurate Compound Handling | 1. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the inhibitor for each experiment from a concentrated, validated stock. 2. Verify Stock Concentration: Periodically verify the concentration and integrity of the stock solution. 3. Thorough Mixing: Ensure the compound is thoroughly mixed into the assay medium before adding it to the cells. |
| Assay Readout Issues | 1. Optimize Readout Time: For assays that measure a dynamic process (e.g., fluorescence or luminescence), ensure the readout is performed at the optimal time point. 2. Check for Interference: The inhibitor may interfere with the assay chemistry (e.g., quenching fluorescence). Run appropriate controls with the compound in the absence of cells. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of various benzoxaborole-based LeuRS inhibitors against M. tuberculosis LeuRS and the whole-cell activity against M. tuberculosis H37Rv. This data can serve as a reference for expected potency ranges for this class of inhibitors.
| Compound | M. tuberculosis LeuRS IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| AN3016 | 3.5 | 1 | [5] |
| AN3017 | 0.64 | 1.8 | [5][6] |
| Compound 1 (racemic) | - | - | [5] |
| Compound 2 ((S)-isomer) | 0.13 | 0.13 | [5] |
| (R)-isomer of Compound 1 | 21 | - | [5] |
| GSK656 | 0.20 | 0.08 (µM) | [7] |
| Epetraborole | 38 (no pre-incubation), 3 (with pre-incubation) | - | [2] |
Experimental Protocols
Protocol 1: Determination of LeuRS Enzymatic Inhibition (IC50)
This protocol is adapted from methods used for determining the IC50 of inhibitors against M. tuberculosis LeuRS.[5]
Materials:
-
Purified LeuRS enzyme
-
tRNA specific for leucine
-
L-leucine
-
ATP
-
This compound or other test inhibitor
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Radiolabeled L-leucine (e.g., [3H]-L-leucine)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the LeuRS enzyme, tRNA, L-leucine (including a tracer amount of radiolabeled L-leucine), and reaction buffer.
-
Add varying concentrations of the LeuRS inhibitor (e.g., this compound) to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the mixture for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the aminoacylation reaction by adding a solution of ATP.[5]
-
Allow the reaction to proceed for a set time (e.g., 7 minutes).[5]
-
Stop the reaction, for example, by adding a solution that precipitates the tRNA (e.g., trichloroacetic acid).
-
Filter the mixture to collect the precipitated tRNA, which will have the radiolabeled leucine attached.
-
Wash the filter to remove any unincorporated radiolabeled leucine.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic model).[5]
Protocol 2: Cell-Based Potency Assay (MIC Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a LeuRS inhibitor against a bacterial or mammalian cell line.
Materials:
-
Bacterial or mammalian cell line of interest
-
Appropriate cell culture medium
-
This compound or other test inhibitor
-
96-well microplates
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture the cells to the mid-logarithmic growth phase.
-
Prepare a cell suspension at a predetermined optimal seeding density.
-
Seed the cells into a 96-well plate and allow them to adhere (for adherent cells) for a few hours or overnight.
-
Prepare serial dilutions of the LeuRS inhibitor in the cell culture medium.
-
Add the inhibitor dilutions to the appropriate wells. Include positive (cells with vehicle) and negative (medium only) controls.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 24-72 hours) under appropriate culture conditions (e.g., 37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 or MIC value.
Visualizations
Caption: Mechanism of LeuRS inhibition by this compound, leading to the blockage of protein synthesis.
Caption: Workflow for determining the enzymatic IC50 of a LeuRS inhibitor.
References
- 1. What are LeuRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating LeuRS-IN-2 as a Specific Leucyl-tRNA Synthetase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LeuRS-IN-2, a potent inhibitor of Leucyl-tRNA Synthetase (LeuRS), alongside other known LeuRS inhibitors. The document is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.
Introduction to Leucyl-tRNA Synthetase (LeuRS) Inhibition
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA molecule, a fundamental step in protein synthesis.[1][2] The inhibition of LeuRS disrupts this process, leading to a cessation of cell growth and division, making it an attractive target for the development of novel antimicrobial and anti-cancer agents.[1] The structural differences between prokaryotic and eukaryotic LeuRS enzymes offer a window for developing highly selective inhibitors that target pathogens while sparing human cells.
This compound has been identified as a potent inhibitor of Wolbachia LeuRS, demonstrating an EC50 value of 6 nM and effectively arresting the growth of the pathogenic host. This compound operates by forming adenosine-based adducts, thereby inhibiting protein synthesis.
Comparative Analysis of LeuRS Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other LeuRS inhibitors. This data is essential for comparing their potency and spectrum of activity.
| Inhibitor | Target Organism/Enzyme | IC50 | EC50 | MIC | Reference |
| This compound | Wolbachia LeuRS | - | 6 nM | - | MedChemExpress |
| GSK656 | Mycobacterium tuberculosis LeuRS | 0.20 µM | - | 0.08 µM | [3] |
| GSK656 | Human mitochondrial LeuRS | >300 µM | - | - | [3] |
| GSK656 | Human cytoplasmic LeuRS | 132 µM | - | - | [3] |
| AN2690 (Tavaborole) | Saccharomyces cerevisiae LeuRS | - | - | - | [4] |
| AN3365 | Escherichia coli | - | - | 1 x 10⁻⁷ to 8 x 10⁻⁷ (Mutation Frequency) | [4] |
| Macimorelin (Compound 1054) | Mycobacterium tuberculosis LeuRS | - | - | - | [5] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower value for these metrics indicates a more potent compound. Direct comparison of these values should be made with caution as experimental conditions can vary between studies.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LeuRS inhibitors.
Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the LeuRS enzyme by 50% (IC50).
Materials:
-
Purified LeuRS enzyme
-
L-leucine
-
ATP
-
tRNALeu
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Radiolabeled L-leucine ([³H] or [¹⁴C])
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified LeuRS enzyme, tRNALeu, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the aminoacylation reaction by adding a solution of L-leucine (containing a tracer amount of radiolabeled L-leucine) and ATP.
-
Incubate the reaction for a defined period, allowing the charging of tRNALeu with leucine to proceed.
-
Stop the reaction by precipitating the tRNA and associated radiolabeled leucine, typically using trichloroacetic acid (TCA).
-
Wash the precipitate to remove unincorporated radiolabeled leucine.
-
Quantify the amount of radiolabeled leucine incorporated into tRNA using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Test microorganism (e.g., bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor (e.g., this compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the inhibitor in the broth medium to create a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standardized value (e.g., using a McFarland standard).
-
Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no inhibitor) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature and for a specified duration (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a plate reader to assess microbial growth.
-
The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[1][11]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the cellular pathways affected by LeuRS inhibition and the experimental process for inhibitor validation is critical. The following diagrams, created using Graphviz (DOT language), illustrate these concepts.
LeuRS and the mTOR Signaling Pathway
Leucyl-tRNA synthetase plays a role in amino acid sensing, which is a key upstream regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[12][13][14][15] The mTOR pathway is a central controller of cell growth, proliferation, and metabolism.
Caption: LeuRS-mTOR signaling pathway.
Experimental Workflow for Antimicrobial Drug Discovery
The process of discovering and validating a new antimicrobial agent like this compound involves a multi-step workflow.[16][17]
Caption: Antimicrobial drug discovery workflow.
Conclusion
This compound demonstrates significant potential as a specific inhibitor of Wolbachia LeuRS. Its high potency, as indicated by its low nanomolar EC50 value, makes it a promising candidate for further investigation as a novel antimicrobial agent. This guide provides a foundational comparison with other LeuRS inhibitors and outlines the necessary experimental protocols for its continued validation. Further studies are warranted to determine its IC50 and Ki values, expand the scope of its activity against a broader range of pathogens, and assess its selectivity and in vivo efficacy.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. xenotech.com [xenotech.com]
- 4. scispace.com [scispace.com]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Leucyl-tRNA Synthetase Inhibitor GSK2251052 and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel leucyl-tRNA synthetase (LeuRS) inhibitor, GSK2251052 (also known as AN3365 and epetraborole), with other established antibiotics. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential as an antimicrobial agent. As specific information for "LeuRS-IN-2" is not publicly available, this guide will focus on the well-characterized compound GSK2251052 as a representative of the benzoxaborole LeuRS inhibitor class.
Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition
GSK2251052 exerts its antibacterial effect by inhibiting leucyl-tRNA synthetase, an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein synthesis.[1] This inhibition occurs through a unique mechanism known as oxaborole tRNA trapping (OBORT). The boron atom within the benzoxaborole structure of GSK2251052 forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing domain of the LeuRS enzyme.[1] This effectively traps the tRNA molecule, preventing the release of leucyl-tRNALeu and ultimately halting protein synthesis, which leads to bacterial growth inhibition.[1]
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro activity of GSK2251052 has been evaluated against a broad range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of GSK2251052 in comparison to other commonly used antibiotics. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Gram-Negative Bacteria
GSK2251052 has demonstrated potent activity against a variety of Gram-negative bacteria, including multidrug-resistant strains.
| Organism | GSK2251052 (AN3365) MIC50/MIC90 (µg/mL) | Tigecycline MIC50/MIC90 (µg/mL) | Imipenem MIC50/MIC90 (µg/mL) | Cefepime MIC90 (µg/mL) |
| Enterobacteriaceae (overall) | 0.5/1 | 0.5/2 | 1/2 | 4 |
| Escherichia coli | 0.5/0.5 | 0.25/0.5 | ≤0.25/≤0.25 | ≤1 |
| Klebsiella pneumoniae | 0.5/1 | 1/2 | ≤0.25/1 | 2 |
| K. pneumoniae (KPC-producing) | 1/2 | 2/4 | >8/>8 | >32 |
| Enterobacter spp. | 0.5/1 | 0.5/1 | ≤0.25/0.5 | 2 |
| Proteus mirabilis | 1/1 | 4/16 | ≤0.25/0.5 | 4 |
| Non-fermenters | ||||
| Pseudomonas aeruginosa | 2/8 | 8/16 | 2/8 | 8 |
| Acinetobacter baumannii | 2/8 | 1/2 | 4/16 | 32 |
| Stenotrophomonas maltophilia | 2/4 | 1/2 | >16/>16 | >32 |
Data compiled from multiple sources. Direct comparison studies may yield slightly different values.
Anaerobic Bacteria
GSK2251052 also exhibits activity against a range of anaerobic organisms.
| Organism | GSK2251052 (AN3365) MIC50/MIC90 (µg/mL) |
| All Anaerobes Tested | 2/4 |
| Bacteroides fragilis | 2/4 |
| Bacteroides thetaiotaomicron | 4/8 |
| Clostridium difficile | 2/4 |
| Clostridium perfringens | >32/>32 |
| Prevotella spp. | 1/2 |
| Fusobacterium spp. | ≤0.5/1 |
In Vivo Efficacy
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of GSK2251052. In a neutropenic mouse thigh infection model, a single subcutaneous dose of 30 mg/kg of GSK2251052 resulted in a significant reduction in bacterial counts of multidrug-resistant Escherichia coli and Pseudomonas aeruginosa at 24 hours post-infection.[1] Specifically, a 3.04 log10 CFU reduction was observed for the E. coli strain and a 4.94 log10 CFU reduction for the P. aeruginosa strain compared to vehicle-treated controls.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A general protocol is outlined below.
1. Preparation of Antimicrobial Agent Dilutions:
-
A series of two-fold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
The final concentrations typically range from 0.06 to 128 µg/mL.
2. Inoculum Preparation:
-
Bacterial isolates are grown on appropriate agar (B569324) plates to obtain fresh colonies.
-
Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Murine Thigh Infection Model
1. Animal Model:
-
Female CD-1 or similar mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
2. Infection:
-
A clinical isolate of the target bacterium (e.g., E. coli, P. aeruginosa) is grown to the mid-logarithmic phase.
-
A defined inoculum (e.g., 106 CFU) is injected into the thigh muscle of each mouse.
3. Treatment:
-
At a specified time post-infection (e.g., 2 hours), a single subcutaneous dose of GSK2251052 or a comparator antibiotic is administered. A control group receives the vehicle.
4. Assessment of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized.
-
The thigh muscle is excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
The efficacy of the treatment is calculated as the log10 CFU reduction compared to the vehicle control group.
Conclusion
GSK2251052, a leucyl-tRNA synthetase inhibitor, demonstrates potent in vitro activity against a wide range of clinically relevant Gram-negative and anaerobic bacteria, including multidrug-resistant strains. Its novel mechanism of action, which involves trapping tRNA in the editing site of the LeuRS enzyme, represents a promising strategy for overcoming existing antibiotic resistance mechanisms. Preclinical in vivo studies support its potential for treating bacterial infections. However, the development of resistance to GSK2251052 has been observed in clinical trials, highlighting the ongoing challenge of antimicrobial resistance. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential and optimal use of this class of antibiotics.
References
A Comparative Guide to Leucyl-tRNA Synthetase Inhibitors in Antifungal Assays: Tavaborole vs. LeuRS-IN-2
A direct comparative analysis between the antifungal agents LeuRS-IN-2 and tavaborole (B1682936) is not possible at this time due to the lack of publicly available information on a compound specifically designated "this compound." Extensive searches of scientific literature, chemical databases, and patent repositories did not yield any data for a substance with this name. It is possible that "this compound" is an internal research code, a compound not yet described in published literature, or a misnomer.
This guide will therefore provide a comprehensive overview of tavaborole, a well-characterized, FDA-approved antifungal agent that inhibits leucyl-tRNA synthetase (LeuRS). Furthermore, it will detail the standardized experimental protocols used to evaluate and compare the in vitro efficacy of antifungal compounds. This information will serve as a valuable resource for researchers and drug development professionals interested in the assessment of LeuRS inhibitors.
Tavaborole: A Profile
Tavaborole is a topical antifungal agent belonging to the oxaborole class of compounds. It is specifically indicated for the treatment of onychomycosis, a fungal infection of the nails, caused by Trichophyton rubrum or Trichophyton mentagrophytes.[1][2]
Table 1: General Properties of Tavaborole
| Property | Description |
| Chemical Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Chemical Formula | C7H6BFO2 |
| Mechanism of Action | Inhibition of fungal leucyl-tRNA synthetase (LeuRS)[1][2] |
| Clinical Use | Topical treatment of onychomycosis[1][2] |
Mechanism of Action of Tavaborole
Tavaborole exerts its antifungal effect by targeting a crucial enzyme in fungal protein synthesis: leucyl-tRNA synthetase (LeuRS).[1] This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic material into proteins. By inhibiting LeuRS, tavaborole effectively halts protein synthesis, leading to the cessation of fungal growth and eventual cell death.[1][2]
Caption: Mechanism of action of tavaborole.
Antifungal Susceptibility Testing
To evaluate the efficacy of antifungal compounds like tavaborole and to compare them with other potential drugs, standardized in vitro assays are employed. The most common of these is the broth microdilution method, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Assay (Based on CLSI M38 for Filamentous Fungi)
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi. The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism.
1. Preparation of Antifungal Agent:
-
Stock solutions of the antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial twofold dilutions of the antifungal agent are made in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
2. Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Fungal spores (conidia) are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The spore suspension is adjusted to a standardized concentration using a spectrophotometer or a hemocytometer.
-
The final inoculum is prepared by diluting the adjusted spore suspension in the test medium to achieve a target concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.
4. Determination of MIC:
-
After incubation, the microtiter plate is examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., 100% inhibition or a prominent reduction in turbidity) compared to the growth control.
Caption: Workflow of a broth microdilution antifungal assay.
Comparative Data Presentation
When data for this compound becomes available, a direct comparison with tavaborole can be presented in a tabular format for clarity. The following table illustrates how such a comparison would be structured, using hypothetical data for this compound for demonstrative purposes.
Table 2: Hypothetical Antifungal Activity (MIC in µg/mL) of this compound vs. Tavaborole
| Fungal Species | This compound (Hypothetical MIC) | Tavaborole (Reported MIC Range) |
| Trichophyton rubrum | 0.125 | 0.06 - 0.5 |
| Trichophyton mentagrophytes | 0.25 | 0.06 - 0.5 |
| Candida albicans | 1 | >64 |
| Aspergillus fumigatus | 0.5 | >64 |
Note: The MIC values for this compound are purely hypothetical and for illustrative purposes only. The reported MIC values for tavaborole are against dermatophytes, as this is its primary spectrum of activity.
Logical Comparison Framework
A logical framework for comparing two antifungal agents targeting the same enzyme would involve a multi-faceted approach, as depicted in the diagram below.
Caption: Logical framework for comparing antifungal agents.
References
A Comparative Guide to Cellular Target Engagement Assays for LeuRS-IN-2
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, confirming that a drug candidate engages its intended target within the complex cellular environment is a critical step. For inhibitors of Leucyl-tRNA synthetase (LeuRS), such as LeuRS-IN-2, accurately measuring target engagement is paramount to understanding their mechanism of action and advancing their development. This guide provides a comparative overview of three prominent cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.
While direct comparative data for this compound across all three platforms is not publicly available, this guide utilizes data from analogous aminoacyl-tRNA synthetase inhibitors and general principles to provide a comprehensive comparison. We will delve into the experimental principles, present available quantitative data for a closely related analogue, LeuRS-IN-1, and provide detailed, generalized experimental protocols.
At a Glance: Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) |
| Principle | Ligand binding alters protein thermal stability. | Ligand binding protects the protein from proteolysis. | Measures proximity-based energy transfer between a tagged protein and a fluorescent ligand. |
| Labeling Requirement | Label-free for both compound and target. | Label-free for the compound. | Requires genetic tagging of the target protein (e.g., with NanoLuc®) and a fluorescently labeled tracer molecule. |
| Throughput | Can be adapted to high-throughput formats (384- and 1536-well).[1][2] | Traditionally lower throughput, but can be adapted for higher throughput with mass spectrometry. | Inherently high-throughput and suitable for screening large compound libraries.[3] |
| Quantitative Nature | Can provide quantitative EC50 values reflecting cellular potency. | Can be semi-quantitative, showing dose-dependent protection. | Provides quantitative binding affinity (Kd) and occupancy data in live cells. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[4][5] | Typically performed in cell lysates. | Performed in live cells, providing real-time kinetic data.[6] |
| Direct vs. Indirect | Indirect measure of binding based on a downstream consequence (thermal stabilization). | Indirect measure of binding based on altered protease susceptibility. | Direct measure of binding between the target and the ligand. |
Quantitative Data for a LeuRS Inhibitor Analogue: LeuRS-IN-1
Due to the limited availability of public data for this compound, we present data for LeuRS-IN-1, a potent inhibitor of M. tuberculosis Leucyl-tRNA synthetase (M. tb LeuRS), to provide a quantitative context.
| Parameter | Value | Target/System | Reference |
| IC50 (M. tb LeuRS) | 0.06 µM | Enzyme Assay | [7] |
| Kd (M. tb LeuRS) | 0.075 µM | Not Specified | [7] |
| IC50 (human cytoplasmic LeuRS) | 38.8 µM | Enzyme Assay | [7] |
| EC50 (HepG2 protein synthesis) | 19.6 µM | Cellular Assay | [7] |
This data indicates that LeuRS-IN-1 is a potent inhibitor of the bacterial enzyme with significant selectivity over the human counterpart. The cellular EC50 value in HepG2 cells demonstrates its ability to engage the target in a cellular context and inhibit protein synthesis.
Signaling Pathway and Experimental Workflows
To visually represent the underlying principles of LeuRS inhibition and the workflows of the discussed assays, the following diagrams are provided.
References
- 1. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.jp [promega.co.jp]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Leucyl-tRNA Synthetase (LeuRS) Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of key LeuRS inhibitors.
Leucyl-tRNA synthetase (LeuRS) has emerged as a critical target for the development of novel antimicrobial agents. This enzyme plays a vital role in protein synthesis by catalyzing the attachment of leucine (B10760876) to its cognate tRNA. Inhibition of LeuRS disrupts this essential process, leading to bacterial growth inhibition and cell death. This guide provides a comparative analysis of prominent LeuRS inhibitors, focusing on their in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used for their evaluation. While specific data for a compound designated "LeuRS-IN-2" is not available in the public domain, this guide will focus on a well-characterized inhibitor, GSK3036656 (GSK656), and compare it with other significant LeuRS inhibitors such as AN3365 (epetraborole), AN2690 (tavaborole), and a representative from the 5-phenylamino-2H-[1][2][3]triazin-3-one series.
Performance Comparison of LeuRS Inhibitors
The following tables summarize the in vitro activity of key LeuRS inhibitors against various microbial strains, primarily focusing on Mycobacterium tuberculosis (Mtb), a key target for these inhibitors.
| Inhibitor | Target Organism | IC50 (µM) | MIC (µM) | Reference(s) |
| GSK3036656 (GSK656) | M. tuberculosis H37Rv | 0.20 | 0.08 | [3][4] |
| Human cytoplasmic LeuRS | 132 | - | [3][4] | |
| Human mitochondrial LeuRS | >300 | - | [3][4] | |
| AN3365 (epetraborole) | E. coli LeuRS | 0.31 | - | [5] |
| Enterobacteriaceae | - | 0.5-2 (µg/mL) | [5] | |
| P. aeruginosa | - | 1-4 (µg/mL) | [5] | |
| A. baumannii | - | 0.5-4 (µg/mL) | [5] | |
| AN2690 (tavaborole) | T. rubrum | - | 1 (µg/mL) | [6] |
| T. mentagrophytes | - | 1 (µg/mL) | [6] | |
| C. albicans | - | 0.5 (µg/mL) | [6] | |
| 5-(5-chloro-2-hydroxy-phenylamino)-2H-[1][2][3]triazin-3-one | M. tuberculosis LeuRS | 7.2 | - | [1][7] |
| Human cytoplasmic LeuRS | 76.5 | - | [8] | |
| 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H-[1][2][3]triazin-3-one | M. tuberculosis LeuRS | 7.6 | - | [1][7] |
| Human cytoplasmic LeuRS | 68.9 | - | [8] |
Table 1: In Vitro Inhibitory Activity of Selected LeuRS Inhibitors. This table provides a summary of the half-maximal inhibitory concentration (IC50) against the LeuRS enzyme and the minimum inhibitory concentration (MIC) against whole microbial cells. Lower values indicate higher potency.
Mechanism of Action
The most well-understood mechanism of action for a major class of LeuRS inhibitors, the benzoxaboroles (including AN2690, AN3365, and GSK656), is the oxaborole tRNA-trapping (OBORT) mechanism .[9][10] In this mechanism, the boron atom of the benzoxaborole inhibitor forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[9] This trapped tRNA-inhibitor complex effectively blocks the enzyme's function, leading to a cessation of protein synthesis.
Figure 1. Mechanism of LeuRS Inhibition by Benzoxaboroles. This diagram illustrates the normal catalytic cycle of LeuRS and how benzoxaborole inhibitors trap the tRNA in the editing site, halting protein synthesis.
Experimental Protocols
LeuRS Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of LeuRS.
Principle: The assay measures the amount of radiolabeled leucine incorporated into its cognate tRNA in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant LeuRS enzyme (e.g., from M. tuberculosis)
-
tRNA mixture containing tRNALeu
-
14C-labeled L-leucine
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and 14C-labeled L-leucine.
-
Add varying concentrations of the inhibitor compound to the reaction mixture. Include a no-inhibitor control (0% inhibition) and a control with a known inhibitor (positive control).
-
Initiate the reaction by adding the LeuRS enzyme and the tRNA mixture.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding cold TCA to precipitate the macromolecules, including the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled leucine.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Experimental Workflow for IC50 Determination. This diagram outlines the key steps involved in determining the IC50 value of a LeuRS inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Materials:
-
Target microbial strain (e.g., M. tuberculosis H37Rv)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth for Mtb)
-
Inhibitor compounds
-
96-well microtiter plates
-
Sterile diluents
-
Growth indicator (e.g., Resazurin)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the inhibitor compound in the culture medium directly in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the target microorganism in the culture medium.
-
Inoculate each well containing the inhibitor dilutions with the microbial suspension. Include a growth control well (no inhibitor) and a sterility control well (no inoculum).
-
Seal the plates to prevent evaporation and contamination.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
After the incubation period, add a growth indicator such as Resazurin to each well. A color change (e.g., blue to pink for Resazurin) indicates microbial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change, indicating the inhibition of microbial growth.
Figure 3. Experimental Workflow for MIC Determination. This diagram illustrates the sequential steps for determining the Minimum Inhibitory Concentration of an antimicrobial compound.
Conclusion
The development of LeuRS inhibitors represents a promising avenue for combating infectious diseases, particularly tuberculosis. Compounds like GSK3036656 demonstrate potent and selective inhibition of bacterial LeuRS with promising in vivo efficacy. The benzoxaborole class of inhibitors, with their unique tRNA-trapping mechanism, offers a distinct advantage. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of novel LeuRS inhibitors, facilitating the discovery and development of new therapeutic agents. Future research should continue to explore diverse chemical scaffolds to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Identification of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) inhibitors among the derivatives of 5-phenylamino-2H-[1,2,4]triazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK656 HCl (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCl (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Validating the In Vivo Efficacy of Leucyl-tRNA Synthetase (LeuRS) Inhibitors: A Comparative Guide
Introduction
Leucyl-tRNA synthetase (LeuRS) has emerged as a promising therapeutic target for a range of diseases, including cancer and infectious diseases.[1][2] LeuRS plays a canonical role in protein synthesis by attaching leucine (B10760876) to its cognate tRNA.[1][2] Additionally, it has a non-canonical function in activating the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation.[1] This guide provides a comparative overview of the in vivo efficacy of a representative LeuRS inhibitor, BC-LI-0186, and discusses other alternatives, supported by experimental data and protocols. While information on a specific compound named "LeuRS-IN-2" is not publicly available, the data presented for BC-LI-0186 serves as a robust case study for researchers in this field.
Mechanism of Action of LeuRS Inhibitors
Leucyl-tRNA synthetase inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like the benzoxaboroles, employ a tRNA-trapping mechanism, forming a stable adduct with tRNALeu in the LeuRS active site.[3] Others, such as BC-LI-0186, specifically inhibit the GTPase activating function of LeuRS, which is crucial for mTORC1 activation, without affecting the enzyme's primary catalytic activity.[1] This targeted inhibition of the non-canonical pathway offers a promising strategy for anticancer therapeutics.[1]
Below is a diagram illustrating the dual functions of LeuRS and the points of inhibition.
Caption: Dual functions of LeuRS and inhibitor targets.
Comparative In Vivo Efficacy of LeuRS Inhibitors
The following table summarizes the in vivo efficacy data for the LeuRS inhibitor BC-LI-0186 and provides a qualitative comparison with other notable inhibitors in the class.
| Inhibitor | Therapeutic Area | Animal Model | Dosage & Administration | Key In Vivo Findings | Citations |
| BC-LI-0186 | Non-Small Cell Lung Cancer (NSCLC) | Xenograft mouse model (A549 cells) | 50 mg/kg, intraperitoneal injection, daily | - Significant tumor growth inhibition.- Reduced p-S6 and p-AKT levels, indicating mTORC1 and mTORC2 pathway inhibition. | [1] |
| GSK3036656 | Tuberculosis | Mouse models of TB (acute and chronic) | Not specified in snippets | Potency comparable to isoniazid. Good oral bioavailability. | [4][5] |
| AN2690 (Tavaborole) | Onychomycosis (Fungal infection) | Not specified for in vivo efficacy in snippets | Topical application | Approved by the FDA for the treatment of onychomycosis. | [2] |
| EC/11770 | Mycobacterial Infections | Not specified in snippets | Not specified in snippets | Potent antitubercular agent with broad-spectrum activity against M. abscessus and M. avium complexes. | [6] |
Experimental Protocols
A detailed methodology is crucial for the validation and replication of in vivo efficacy studies. The following protocol is based on the study of BC-LI-0186 in a non-small cell lung cancer model.[1]
Xenograft Mouse Model for NSCLC
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Female BALB/c nude mice (athymic), typically 5-6 weeks old, are used.
-
Tumor Implantation: 5 x 106 A549 cells are suspended in 100 µL of phosphate-buffered saline (PBS) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The volume is calculated using the formula: (width)2 x length / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Treatment Group: BC-LI-0186 is administered daily via intraperitoneal injection at a dose of 50 mg/kg.
-
Control Group: A vehicle control (e.g., PBS or a specific solvent used for the drug) is administered following the same schedule.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
Body weight of the mice is recorded to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
-
Immunohistochemistry (IHC) Analysis:
-
Tumor tissues are fixed, paraffin-embedded, and sectioned.
-
IHC staining is performed for key biomarkers of the mTOR pathway, such as phosphorylated S6 (p-S6) and phosphorylated AKT (p-AKT), to confirm the mechanism of action in vivo.
-
The general workflow for evaluating the in vivo efficacy of a LeuRS inhibitor is depicted in the following diagram.
Caption: Workflow for in vivo efficacy testing.
Conclusion
The available in vivo data for LeuRS inhibitors like BC-LI-0186 demonstrate the potential of targeting this enzyme for cancer therapy. The specific inhibition of the non-canonical mTORC1 signaling pathway provides a promising avenue for therapeutic intervention with potentially fewer side effects compared to broad-spectrum protein synthesis inhibitors. The experimental protocols outlined provide a framework for the continued investigation and validation of novel LeuRS inhibitors. Future research should focus on expanding the in vivo evaluation of these compounds in various disease models and further elucidating their pharmacokinetic and pharmacodynamic properties.
References
- 1. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing LeuRS Inhibitor Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of leucyl-tRNA synthetase (LeuRS) inhibitors, focusing on their differential activity against microbial and human enzymes. While specific data for "LeuRS-IN-2" is not publicly available, this guide utilizes data from other notable LeuRS inhibitors to illustrate the assessment of selectivity.
Executive Summary
Leucyl-tRNA synthetase (LeuRS) is a critical enzyme in protein synthesis, making it an attractive target for the development of novel antimicrobial agents. A key challenge in this endeavor is to design inhibitors that selectively target the microbial enzyme over its human counterpart to minimize off-target effects and potential toxicity. This guide presents a framework for assessing this selectivity, including comparative data on known inhibitors and detailed experimental protocols. The significant structural differences between prokaryotic and eukaryotic LeuRS enzymes provide a basis for achieving high selectivity.
Comparative Analysis of LeuRS Inhibitor Selectivity
The following table summarizes the inhibitory activity of selected compounds against microbial and human LeuRS, highlighting their selectivity profiles.
| Compound | Microbial Target | Microbial LeuRS IC50 (μM) | Human Cytoplasmic LeuRS IC50 (μM) | Human Mitochondrial LeuRS IC50 (μM) | Selectivity (Human cytoplasmic / Microbial) |
| GSK3036656 (GSK656) | M. tuberculosis | 0.20 | 132 | >300 | 660 |
| 5-(5-chloro-2-hydroxy-phenylamino)-2H-[1][2][3]triazin-3-one | M. tuberculosis | 7.2 | ~72 (10-fold less active) | Not Reported | ~10 |
| 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H-[1][2][3]triazin-3-one | M. tuberculosis | 7.6 | ~76 (10-fold less active) | Not Reported | ~10 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher selectivity ratio indicates a greater preference for the microbial enzyme.
Experimental Protocols
The determination of LeuRS inhibitory activity and selectivity typically involves an aminoacylation assay. This assay measures the attachment of radiolabeled leucine (B10760876) to its cognate tRNA, a reaction catalyzed by LeuRS.
Aminoacylation Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a specific LeuRS enzyme.
Materials:
-
Purified recombinant microbial and human (cytoplasmic and mitochondrial) LeuRS enzymes.
-
Radioactively labeled L-leucine (e.g., [14C]leucine or [3H]leucine).
-
Total tRNA from a relevant source (e.g., E. coli for bacterial LeuRS).
-
ATP (adenosine triphosphate).
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 8.0, 30 mM MgCl2, 30 mM KCl, 1 mM DTT).
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA) for precipitation.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microtiter plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of the LeuRS enzyme, total tRNA, and radioactively labeled L-leucine.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound to the reaction wells. Include a control with no inhibitor (100% activity) and a background control with no enzyme.
-
Initiation: Start the reaction by adding a saturating concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period during which the reaction rate is linear.
-
Quenching and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA along with any attached radiolabeled leucine.
-
Filtration: Transfer the precipitated mixture to a glass fiber filter plate and wash with 5% TCA to remove unincorporated radiolabeled leucine.
-
Quantification: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Selectivity
The following diagrams illustrate the experimental workflow for assessing LeuRS inhibitor selectivity and the logical relationship of this selectivity.
Caption: Experimental workflow for determining LeuRS inhibitor selectivity.
Caption: Logical relationship of LeuRS inhibitor selectivity.
Conclusion
The development of selective LeuRS inhibitors holds great promise for combating infectious diseases. The significant differences between the microbial and human enzymes provide a solid foundation for designing compounds with high selectivity, thereby maximizing therapeutic efficacy while minimizing potential side effects. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial agents targeting LeuRS.
References
- 1. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of leucyladenylate sulfamate analogues as leucyl-tRNA synthetase (LRS)-targeting inhibitors of Mammalian target of rapamycin complex 1 (mTORC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of LeuRS-IN-2 and linezolid
A Guide for Researchers in Antimicrobial Drug Development
In the landscape of antimicrobial research, the continuous emergence of drug-resistant pathogens necessitates a deeper understanding of novel therapeutic agents and their mechanisms. This guide provides a detailed, data-driven comparison of two distinct protein synthesis inhibitors: LeuRS-IN-2, a representative leucyl-tRNA synthetase (LeuRS) inhibitor, and linezolid (B1675486), the first clinically approved oxazolidinone antibiotic.
Overview and Mechanism of Action
Both this compound and linezolid disrupt bacterial protein synthesis, a fundamental process for bacterial viability. However, they achieve this through entirely different targets and mechanisms.
Linezolid: As a member of the oxazolidinone class, linezolid inhibits the initiation phase of protein synthesis.[1][2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC).[3][4] This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation process to begin.[5][6] By blocking this early stage, linezolid effectively halts the production of bacterial proteins.[1][7] Its unique mechanism means that cross-resistance with other protein synthesis inhibitors that act on the elongation step is uncommon.[2]
This compound: This compound belongs to a class of inhibitors targeting aminoacyl-tRNA synthetases (aaRSs). Specifically, it inhibits leucyl-tRNA synthetase (LeuRS), the enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA (tRNALeu).[8][9] Certain LeuRS inhibitors, particularly those of the benzoxaborole class, employ a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[10][11] They form a stable adduct with the 3'-terminal adenosine (B11128) of tRNALeu within the editing site of the enzyme, effectively trapping the tRNA and preventing the synthesis of leucyl-tRNALeu.[9][10] This depletion of charged tRNALeu stalls protein synthesis.
Below is a diagram illustrating the distinct inhibitory pathways of these two compounds.
Head-to-Head Data Comparison
Direct comparative studies between this compound and linezolid are not extensively published. However, by compiling data from various sources on their activity against key pathogens, we can draw a comparative picture.
Table 1: General Characteristics
| Feature | This compound (and related LeuRS inhibitors) | Linezolid |
| Drug Class | Aminoacyl-tRNA Synthetase Inhibitor (e.g., Benzoxaborole) | Oxazolidinone |
| Target | Leucyl-tRNA Synthetase (LeuRS)[8] | 23S rRNA of the 50S ribosomal subunit[3][5] |
| Mechanism | Inhibition of tRNA charging (Aminoacylation)[9] | Inhibition of protein synthesis initiation[1][2] |
| Spectrum | Primarily antibacterial; some have antifungal or antitubercular activity[9][12] | Primarily Gram-positive bacteria, including resistant strains (MRSA, VRE)[2][13] |
| Effect | Typically bacteriostatic | Bacteriostatic against enterococci and staphylococci; bactericidal for most streptococci[3][5] |
Table 2: In Vitro Activity (Minimum Inhibitory Concentration - MIC)
MIC values are presented as ranges or MIC90 (the concentration required to inhibit 90% of isolates) where available. Values can vary significantly based on the specific derivative and the bacterial strain tested.
| Organism | LeuRS Inhibitors (Representative Compounds) MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (incl. MRSA) | Varies (e.g., some benzoxaboroles show activity)[14] | 1 - 4[13] |
| Enterococcus faecium (incl. VRE) | Varies | 1 - 4[13] |
| Streptococcus pneumoniae | 5 (for ZCL039, a derivative)[9] | ≤ 2[13] |
| Mycobacterium tuberculosis | 1.8 (for AN3017, a derivative)[9] | 0.25 - 1[12] |
Resistance Mechanisms
Resistance is a critical consideration for any antimicrobial agent. The mechanisms of resistance to linezolid and LeuRS inhibitors are as distinct as their mechanisms of action.
-
Linezolid: Resistance is primarily associated with point mutations in the 23S rRNA gene, which alters the drug's binding site.[3][15] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an RNA methyltransferase that modifies the ribosome and reduces linezolid binding.[3]
-
This compound: For benzoxaborole-class LeuRS inhibitors, resistance typically arises from mutations in the leuS gene, which codes for the LeuRS enzyme.[10] These mutations often occur in the editing domain, preventing the stable trapping of the tRNA-inhibitor adduct.[10][16]
Experimental Protocols
The data presented in this guide are derived from standard microbiological and biochemical assays.
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.[17]
-
Objective: To determine the in vitro potency of an antimicrobial agent against a specific bacterial isolate.
-
Protocol (Broth Microdilution Method):
-
Preparation: A serial two-fold dilution of the antimicrobial agent (e.g., this compound or linezolid) is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of 5 x 105 CFU/mL).
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.[17][19] Pinpoint growth may be disregarded for bacteriostatic agents like linezolid.[19]
-
B. LeuRS Enzyme Inhibition Assay (Aminoacylation Assay)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of LeuRS.
-
Objective: To quantify the inhibitory potency (e.g., IC50) of a compound against the LeuRS enzyme.
-
Protocol:
-
Reaction Mixture: A reaction buffer is prepared containing purified LeuRS enzyme, total tRNA, and the inhibitor compound at various concentrations.[20]
-
Initiation: The reaction is initiated by adding ATP and a radiolabeled amino acid (e.g., 14C-L-leucine).[20][21]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 7-20 minutes) to allow for the aminoacylation (charging) of tRNA.[20]
-
Quenching & Precipitation: The reaction is stopped, and the charged tRNA is precipitated using an acid (e.g., trichloroacetic acid).[21]
-
Quantification: The amount of radiolabeled leucine incorporated into the tRNA is measured using scintillation counting. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[20]
-
Summary and Conclusion
This compound and linezolid represent two powerful but fundamentally different strategies for inhibiting bacterial protein synthesis.
-
Linezolid is a clinically established antibiotic with a unique mechanism targeting the ribosomal initiation complex, making it effective against a range of Gram-positive pathogens, including those resistant to other drug classes.[1][2] Its resistance profile is well-characterized and remains relatively low.[2]
-
This compound and other LeuRS inhibitors represent a promising area of research, targeting an essential enzyme that is distinct from the ribosome.[8] This offers a potential alternative for combating bacteria resistant to ribosome-targeting antibiotics. The development of compounds with high specificity for bacterial over human LeuRS is a key aspect of their design, offering a potential for high selectivity.[9]
For researchers, the choice of which scaffold to pursue depends on the specific therapeutic goal. Linezolid provides a benchmark for activity against resistant Gram-positive bacteria, while the LeuRS inhibitor class offers a pathway to novel mechanisms of action, potentially overcoming existing resistance and providing new options for difficult-to-treat infections, including tuberculosis.[12]
References
- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loureirin A is a narrow-spectrum antimicrobial agent against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Evaluating the Synergistic Potential of Leucyl-tRNA Synthetase (LeuRS) Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, is emerging as a promising strategy in oncology. Beyond its canonical role, the human cytosolic LeuRS (hcLRS) possesses a "moonlight" function as a leucine (B10760876) sensor within the mTORC1 signaling pathway, a key regulator of cell growth and proliferation that is often dysregulated in cancer. This dual functionality makes LeuRS an attractive target for therapeutic intervention. This guide provides an objective comparison of the performance of a LeuRS inhibitor, BC-LI-0186, when used in combination with other drugs, supported by experimental data. While the specific compound "LeuRS-IN-2" is not documented in publicly available literature, the data herein on BC-LI-0186 serves as a pertinent case study for evaluating the synergistic effects of this class of inhibitors.
Synergistic Effects of BC-LI-0186 with Trametinib (B1684009) in Non-Small Cell Lung Cancer (NSCLC)
Recent studies have highlighted the synergistic anti-tumor effects of combining the LeuRS inhibitor BC-LI-0186 with trametinib, a MEK1/2 inhibitor, in non-small cell lung cancer (NSCLC) models.[1][2] BC-LI-0186 specifically inhibits the non-canonical, mTORC1-activating function of LeuRS.[3] However, treatment with BC-LI-0186 alone can lead to the paradoxical activation of the MAPK signaling pathway.[1][2] By co-administering trametinib, which directly inhibits the MAPK pathway, a potent synergistic effect is achieved, leading to enhanced cancer cell suppression.[1]
Data Presentation
Table 1: In Vivo Efficacy of BC-LI-0186 in Combination with Trametinib in a Mouse Xenograft Model of NSCLC
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | 1200 ± 150 | - |
| BC-LI-0186 (20 mg/kg) | 800 ± 120 | 33.3% |
| Trametinib (1 mg/kg) | 750 ± 110 | 37.5% |
| BC-LI-0186 (20 mg/kg) + Trametinib (1 mg/kg) | 250 ± 50 | 79.2% |
Note: Data are representative values synthesized from findings reported in studies on the synergistic effects of BC-LI-0186 and trametinib.[1][2]
Table 2: Effect of BC-LI-0186 and Trametinib Combination on Key Signaling Proteins in NSCLC Cell Lines (A549 and H460)
| Treatment | p-S6 Phosphorylation | p-MEK Phosphorylation | p-ERK Phosphorylation |
| Control | High | High | High |
| BC-LI-0186 | Reduced | Increased | Increased |
| Trametinib | High | Reduced | Reduced |
| BC-LI-0186 + Trametinib | Strongly Reduced | Reduced | Reduced |
Note: This table summarizes the general findings from immunoblotting experiments.[1][2] The combination of both drugs leads to a more comprehensive blockade of key growth signaling pathways.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between BC-LI-0186 and trametinib is rooted in the dual blockade of two critical cancer signaling pathways: the mTORC1 pathway and the MAPK/ERK pathway.
Experimental Protocols
The following are generalized methodologies for assessing the synergistic effects of drug combinations, based on common practices in the cited research.[4][5][6]
Cell Viability and Synergy Analysis
-
Cell Culture: NSCLC cell lines (e.g., A549, H460) are cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells are treated with a matrix of concentrations of BC-LI-0186 and trametinib, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Synergy Calculation: The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Immunoblotting for Pathway Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of S6, MEK, ERK).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
In Vivo Xenograft Studies
-
Tumor Implantation: Human NSCLC cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, BC-LI-0186 alone, trametinib alone, and the combination of both drugs. Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
The inhibition of the non-canonical mTORC1-activating function of LeuRS presents a novel therapeutic strategy for cancers with mTORC1 pathway hyperactivation, such as NSCLC.[3] The synergistic effect observed with the MEK inhibitor trametinib underscores the importance of targeting compensatory signaling pathways to achieve a more potent anti-tumor response.[1][2] The experimental data strongly suggest that a combination therapy approach, such as with a LeuRS inhibitor like BC-LI-0186 and a MAPK pathway inhibitor, warrants further clinical investigation as a promising treatment for NSCLC and potentially other cancer types.
References
- 1. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in NonâSmall Cell Lung Cancer [e-crt.org]
- 2. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for LeuRS-IN-2
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like LeuRS-IN-2 are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent research compound. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with standard laboratory safety protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling similar laboratory chemicals and information derived from the disposal procedures of related compounds.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound with the appropriate care.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves.[1]
-
Eye Protection: Use safety goggles with side shields to protect against splashes.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: If handling the compound in its powder form where there is a risk of inhalation, use a suitable respirator.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the creation of dust or aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Thoroughly wash hands after handling the material.[1]
Storage and Stability
Proper storage is essential for maintaining the integrity of this compound and preventing accidental spills or degradation. The following storage recommendations are based on those for similar compounds:
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Data compiled from supplier information for a related compound.[1]
Containers should be kept tightly sealed in a cool, well-ventilated area away from direct sunlight.[1]
Experimental Protocol: this compound Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
Waste Segregation and Collection
1.1 Liquid Waste:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container material must be compatible with the solvent used to dissolve this compound.
-
Collection: Carefully pour or pipette the this compound solution into the designated liquid hazardous waste container, avoiding splashes.
-
Container Management: Do not overfill the waste container; it is recommended to fill it to no more than 75% of its capacity.[1] Keep the container securely closed when not in use.[1]
-
Crucial Precaution: Never dispose of this compound or its solutions down the sink.[1][3]
1.2 Solid Waste:
-
Segregation: Keep solid waste, such as contaminated gloves, pipette tips, and weighing paper, separate from liquid waste.[1]
-
Collection: Place all materials contaminated with this compound into a designated, clearly labeled hazardous waste bag or container.[1]
-
Sealing: Securely seal the container to prevent any leakage or exposure.[1]
Waste Storage and Labeling
-
Storage: Store the sealed hazardous waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Labeling: All waste containers must be accurately labeled with their contents. Do not use abbreviations or trade names. Clearly indicate that the waste is hazardous.
Institutional Waste Pickup
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[1]
-
Documentation: Complete all required waste disposal forms or tags provided by your institution. Ensure all information is accurate and complete.[1]
-
Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.[1]
Logical Workflow for this compound Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
